N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
The compound N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide features a 1,3,4-thiadiazole core substituted at the 2-position with a [1,1'-biphenyl]-4-carboxamide group and at the 5-position with a thioether-linked ethyl moiety bearing a 2-methoxyphenyl amide. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The methoxyphenyl amide substituent may influence solubility and binding interactions. While direct data on this compound’s synthesis or activity are absent in the provided evidence, analogous synthetic routes (e.g., amide coupling, alkylation of thiadiazoles) and structural motifs in related compounds offer insights for comparison .
Properties
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-31-20-10-6-5-9-19(20)25-21(29)15-32-24-28-27-23(33-24)26-22(30)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIKYMGIPYHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Attachment of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, often using Suzuki or Heck coupling methods.
Introduction of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against multiple cancer cell lines. For instance:
- A study demonstrated that similar compounds showed enhanced activity against MV4-11 and MOLM-13 cell lines, suggesting that structural modifications are crucial for improving efficacy against cancer cells.
Antimicrobial Effects
Compounds containing the thiadiazole scaffold have shown significant antibacterial and antifungal properties . Specific findings include:
- In vitro studies reveal potent antimicrobial activity against a range of pathogens, indicating their potential as therapeutic agents in treating infectious diseases.
Pharmacokinetics
The pharmacokinetic profile of thiadiazole derivatives suggests favorable absorption characteristics:
- These compounds can cross cellular membranes efficiently, influenced by environmental pH and the presence of other molecules. Such properties enhance their bioavailability and therapeutic potential.
Case Studies
Several case studies have highlighted the applications of this compound:
-
Cytotoxicity Against Cancer Cells :
- A study reported that derivatives with methoxy substitutions exhibited enhanced cytotoxicity against specific leukemia cell lines, emphasizing the importance of structural modifications in improving therapeutic efficacy.
-
Antimicrobial Properties :
- Research indicated that thiadiazole-based compounds displayed significant antimicrobial effects against various strains of bacteria and fungi, supporting their development as new antimicrobial agents.
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on MV4-11 and MOLM-13 | |
| Antimicrobial | Significant activity against various pathogens |
Mechanism of Action
The mechanism by which N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
a. 5-(S-Alkyl)-1,3,4-Thiadiazole-2-Carboxamides Compounds such as 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) () share the thiadiazole-carboxamide backbone. Unlike the target compound, these derivatives have simpler S-alkyl groups (e.g., methyl) and lack the biphenyl or methoxyphenyl amide moieties. The synthesis involves alkylation of thiadiazole-thione precursors with alkyl halides in ethanol, achieving high yields (e.g., 97% for 4a) . The target compound’s synthesis likely follows a similar alkylation step but requires advanced coupling reagents for the biphenyl carboxamide group.
b. N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides () These compounds replace the thiadiazole with a thiazolidinone ring but retain the carboxamide linkage. For example, 4g (chlorophenyl-substituted) and 4h (difluorophenyl-substituted) exhibit moderate yields (60–70%) via ethanol-mediated cyclization. The thiazolidinone ring introduces a ketone oxygen, altering electronic properties compared to the thiadiazole’s sulfur and nitrogen atoms. This structural difference may impact bioactivity, as thiazolidinones are known for antimicrobial and anti-inflammatory effects .
Functional Group Comparisons
a. Biphenyl Carboxamides The target compound’s biphenyl group is distinct from simpler aryl substituents in analogues like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (), which uses a monocyclic aryl group.
b. Methoxyphenyl Amides The 2-methoxyphenyl amide group in the target compound parallels substituents in N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide (), which has a difluorophenyl amide. Methoxy groups donate electron density via resonance, while halogens (e.g., F, Cl) withdraw electrons, affecting electronic interactions in binding pockets .
Data Tables
Table 2. Electronic Effects of Substituents
Key Research Findings
Thiadiazole vs. Thiazolidinone Cores: Thiadiazoles (e.g., ) generally exhibit higher thermal stability and metabolic resistance compared to thiazolidinones (), which may degrade via ring-opening .
Synthesis Efficiency : S-alkylation of thiadiazole-thiones achieves high yields (>90%), whereas triazole-thione formation () requires tautomeric control and yields <60% .
Bioactivity Trends : Nitrothiophene carboxamides () show antibacterial activity, while biphenyl derivatives (e.g., target compound) are hypothesized to target kinases or GPCRs due to their bulk and lipophilicity .
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound, and how can its purity be validated?
Answer: The synthesis typically involves multi-step reactions, such as:
Condensation reactions : Reacting substituted amines with thiol-containing intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) under reflux conditions in dry acetone with anhydrous potassium carbonate .
Thiadiazole-thiol coupling : Using 2-chloroacetamide derivatives to introduce the thioether linkage via nucleophilic substitution .
Recrystallization : Purification with ethanol or ethyl acetate/hexane mixtures to isolate the final product .
Validation :
- Purity : HPLC (≥95% purity) and melting point analysis.
- Structural confirmation : H/C NMR (e.g., aromatic proton signals at δ 7.2–8.0 ppm), IR (amide C=O stretch ~1650 cm), and mass spectrometry (e.g., molecular ion peak matching calculated MW) .
Advanced Reaction Optimization
Q. Q2. How can reaction conditions be optimized to improve yields of the 1,3,4-thiadiazole core?
Answer:
- Solvent selection : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of thiol intermediates .
- Catalyst screening : Test bases like triethylamine or DBU for faster deprotonation .
- Temperature control : Microwave-assisted synthesis (e.g., 100°C for 30 min) to accelerate cyclization .
- Design of Experiments (DoE) : Use factorial design to evaluate interactions between solvent, temperature, and stoichiometry .
Data Contradiction Resolution
Q. Q3. How to resolve discrepancies in reported bioactivity data across studies?
Answer:
- Standardized assays : Re-test the compound using uniform protocols (e.g., MTT assay for cytotoxicity with fixed cell lines and incubation times) .
- Structural verification : Confirm batch consistency via H NMR and LC-MS to rule out degradation .
- Computational validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC values to identify outliers .
Advanced Computational Modeling
Q. Q4. What methodologies are recommended for molecular docking studies targeting kinase inhibition?
Answer:
Protein preparation : Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) and optimize protonation states using tools like MOE or Schrödinger .
Ligand preparation : Generate 3D conformers of the compound with OpenBabel and assign partial charges.
Docking workflow : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with co-crystallized ligands (RMSD < 2.0 Å) .
Binding analysis : Calculate ΔG values and hydrogen-bond interactions (e.g., biphenyl-4-carboxamide with Lys721) .
Structure-Activity Relationship (SAR) Analysis
Q. Q5. How to design SAR studies for analogs with improved solubility?
Answer:
- Modify substituents : Introduce polar groups (e.g., -OH, -SOH) on the biphenyl moiety while retaining the thiadiazole core .
- LogP optimization : Calculate partition coefficients using ChemAxon and prioritize analogs with LogP < 3.
- In vitro testing : Assess solubility in PBS (pH 7.4) and permeability via Caco-2 assays .
Analytical Method Development
Q. Q6. What advanced techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions at m/z [M+H] → fragment ions .
- Validation parameters : Include linearity (R > 0.99), LOD (≤10 ng/mL), and recovery (>85%) per ICH guidelines .
Stability and Degradation
Q. Q7. How to evaluate hydrolytic stability of the acetamide moiety?
Answer:
- Forced degradation : Incubate the compound in HCl (0.1 M, 40°C) and analyze degradation products via HPLC-DAD.
- Kinetic modeling : Calculate rate constants (k) and half-life (t) under varying pH conditions .
Scaling-Up Challenges
Q. Q8. What are critical considerations for pilot-scale synthesis?
Answer:
- Purification : Replace recrystallization with flash chromatography (ethyl acetate/hexane gradients) for higher throughput .
- Safety : Monitor exothermic reactions (e.g., thiol-acetamide coupling) using jacketed reactors with temperature control .
Bioactivity Screening
Q. Q9. Which assays are suitable for preliminary anticancer screening?
Answer:
- Cytotoxicity : MTT assay on HeLa or MCF-7 cells (72 hr exposure, IC calculation) .
- Apoptosis : Flow cytometry with Annexin V/PI staining .
- Target inhibition : Western blot for caspase-3 cleavage or PARP inhibition .
Mechanistic Studies
Q. Q10. How to investigate the role of the thioether linkage in target binding?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
